(R)-Cyclohex-2-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1R)-cyclohex-2-en-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2/t6-/m0/s1 |
InChI Key |
ACYMGUSQXQEHGA-LURJTMIESA-N |
Isomeric SMILES |
C1CC=C[C@@H](C1)N |
Canonical SMILES |
C1CC=CC(C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiomerically Enriched R Cyclohex 2 En 1 Amine
Asymmetric Synthesis Approaches
Catalytic Asymmetric Hydrogenation of Imines and Enamines (e.g., from Cyclohex-2-enone)
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines and enamines, which can be readily derived from cyclohex-2-enone. researchgate.net This approach involves the use of a chiral catalyst to stereoselectively deliver hydrogen to the C=N or C=C double bond.
Transition metals from the platinum group, particularly Rhodium, Iridium, and Palladium, are highly effective catalysts for asymmetric hydrogenation due to their ability to coordinate with both the substrate and chiral ligands, thereby creating a chiral environment for the hydrogenation reaction. dicp.ac.cnrsc.orgwiley-vch.de
Rhodium (Rh): Rhodium complexes, often paired with chiral diphosphine ligands, have been extensively used for the asymmetric hydrogenation of enamides and other activated enamines. wiley-vch.dersc.org For enamines derived from cyclic ketones, Rhodium(I) diphosphine catalysts have shown effectiveness, although the reaction is highly sensitive to the specific ligand used. researchgate.net For instance, the hydrogenation of enamides with a β-branch can yield β-stereogenic amines with excellent enantioselectivities (88–96% ee) using a Rhodium complex with the (R)-SDP ligand. rsc.org
Iridium (Ir): Iridium catalysts have emerged as particularly potent for the hydrogenation of challenging substrates, including unfunctionalized enamines. nih.govresearchgate.net Cationic Iridium complexes with chiral N,P ligands have demonstrated high activity for the hydrogenation of various enamines, including those derived from cyclic ketones, achieving enantiomeric excesses of up to 87%. nih.gov The MaxPHOX–Ir catalyst system, for example, has provided exceptionally high selectivity in the reduction of cyclic enamides, outperforming many Rhodium and Ruthenium systems. nih.govub.edu The enantioselectivity of these reactions can be pressure-dependent, with lower H₂ pressures sometimes leading to increased enantiomeric excess. nih.govub.edu
Palladium (Pd): Palladium-catalyzed asymmetric hydrogenation has become an increasingly popular method for the reduction of imines and enamines. dicp.ac.cnrsc.org Palladium complexes with chiral bisphosphine ligands are highly effective for the hydrogenation of activated imines, such as N-diphenylphosphinyl ketimines and N-tosylimines, achieving enantioselectivities ranging from 87-99% ee. dicp.ac.cn The use of additives like hydrochloric acid can be crucial in some Pd-catalyzed systems for achieving high enantioselectivity and turnover numbers. nih.gov Palladium catalysts have also been successfully applied to the asymmetric hydrogenation of silylimines, yielding valuable chiral α-aminosilanes with up to 99% ee. nih.gov
Interactive Table: Transition Metal-Catalyzed Asymmetric Hydrogenation of Imine/Enamine Precursors
| Catalyst System | Substrate Type | Ligand | Enantiomeric Excess (ee) | Reference |
| Pd(CF₃CO₂)₂ | N-diphenylphosphinyl ketimines | (S)-SegPhos | 87-99% | dicp.ac.cn |
| Pd(CF₃CO₂)₂ | N-tosylimines | (S)-SynPhos | 88-97% | dicp.ac.cn |
| MaxPHOX–Ir | Cyclic Enamides | MaxPHOX | up to 97% | nih.govub.edu |
| [Rh(cod)₂]BF₄ | Unprotected β-Enamine Phosphonates | Chiral Diphosphine | up to 99% | rsc.org |
| Rh/bisphosphine-thiourea | Unprotected N-H imines | Bisphosphine-thiourea | up to 95% | nih.gov |
Ligand Design and Chiral Auxiliaries in Asymmetric Hydrogenation
The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the design of the chiral ligand or the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com
Ligand Design: Chiral ligands, typically phosphorus-based compounds like bisphosphines, coordinate to the metal center and create a chiral pocket that directs the stereochemical outcome of the hydrogenation. The electronic and steric properties of the ligand are fine-tuned to maximize enantioselectivity for a specific substrate. For example, the development of bulky P-stereogenic phosphine (B1218219) ligands, such as those in the MaxPHOX system, has been instrumental in achieving high enantioselectivities in Iridium-catalyzed hydrogenations. nih.govub.edu The modular synthesis of such ligands allows for the creation of a library of catalysts that can be screened for optimal performance. ub.edu
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemistry of a reaction. wikipedia.orgsigmaaldrich.comyork.ac.uk After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com In the context of synthesizing (R)-Cyclohex-2-en-1-amine, a chiral auxiliary could be attached to the nitrogen atom of an enamine derived from cyclohex-2-enone. This auxiliary would then direct the diastereoselective hydrogenation of the double bond. Subsequent removal of the auxiliary would afford the desired enantiomer of the amine. Commonly used chiral auxiliaries include derivatives of pseudoephedrine and oxazolidinones. sigmaaldrich.comnih.govresearchgate.net The choice of auxiliary is crucial as it must effectively control the stereochemistry and be readily removable under mild conditions.
Enantioselective Reductive Amination Strategies
Enantioselective reductive amination is a direct and efficient one-pot method for the synthesis of chiral amines from ketones. This process involves the in-situ formation of an imine from the ketone (cyclohex-2-enone) and an amine source, followed by its asymmetric reduction. nih.govrawdatalibrary.net
While homogeneous catalysts are common in asymmetric hydrogenation, heterogeneous catalysts can also be modified to induce chirality.
Palladium on Carbon (Pd/C): Palladium on carbon is a widely used heterogeneous catalyst for reductive amination. To achieve enantioselectivity, the catalyst can be modified with a chiral agent. For instance, preformed chiral palladium complexes have been developed for the diastereo- and enantioselective reductive amination of cycloaliphatic ketones. rsc.org
Raney Nickel: Raney Nickel is another common heterogeneous catalyst used in reductive aminations. nih.gov Similar to Pd/C, unmodified Raney Nickel is not chiral. However, enantioselectivity can be induced by modifying the catalyst surface with a chiral molecule, such as tartaric acid or a chiral amine. This chiral modifier adsorbs onto the catalyst surface and creates a chiral environment for the reduction of the transiently formed imine. Nickel-catalyzed systems using formic acid as a hydrogen source have also been developed for the asymmetric reductive amination of ketones with arylamines. nih.gov
Stereoselective Ring-Closing Metathesis for Cyclohexenylamine Formation
Ring-Closing Metathesis (RCM) is a powerful reaction for the formation of cyclic olefins from acyclic dienes, catalyzed by metal alkylidene complexes, most commonly those of Ruthenium. wikipedia.orgorganic-chemistry.org This strategy can be applied to the synthesis of cyclohexenylamine derivatives.
The general approach involves the synthesis of a diene precursor containing a nitrogen atom. Intramolecular metathesis of this diene then leads to the formation of the six-membered unsaturated ring. nih.gov The stereochemistry of the final product can be controlled by using a chiral substrate or a chiral catalyst. For the synthesis of this compound, a chiral center would need to be established either in the acyclic precursor or during the RCM step itself using an asymmetric RCM catalyst. Molybdenum-based catalysts have been successfully used for asymmetric RCM to produce cyclic amines with high enantiomeric excess. nih.gov The driving force for the reaction is often the entropically favorable release of a small volatile alkene, such as ethylene. wikipedia.org This methodology offers a convergent and flexible route to functionalized cyclic amines. nih.govthieme-connect.commedwinpublishers.com
Photoredox Catalysis in Stereoselective Cycloadditions for Functionalized Cyclohexylamines
Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov One notable application in the synthesis of complex cyclohexylamine (B46788) frameworks is the intermolecular [4+2] cycloaddition. An unprecedented reaction between benzocyclobutylamines and α-substituted vinylketones has been developed, facilitated by photoredox catalysis, to yield highly functionalized cyclohexylamine derivatives. rsc.orgresearchgate.net This method is distinguished by its high atom economy, broad functional-group compatibility, and operation under mild reaction conditions in a redox-neutral manner. rsc.org
The proposed mechanism involves the single-electron oxidation of the benzocyclobutylamine by an excited photocatalyst, leading to the formation of a radical cation. This intermediate undergoes a ring-opening to generate a reactive ortho-quinodimethane species, which then participates in a [4+2] cycloaddition with the vinylketone. While this specific reaction provides access to complex derivatives, the underlying principle of using photoredox catalysis to generate reactive intermediates for cycloadditions is a significant strategy for constructing functionalized six-membered rings. rsc.orgchemrxiv.org Preliminary studies have also demonstrated the potential for an asymmetric variant by incorporating a chiral phosphoric acid, achieving moderate to good enantioselectivity alongside excellent diastereoselectivity. rsc.org
Asymmetric Hydroamination and Allylic Amination Routes
Direct and atom-economical, asymmetric hydroamination represents a highly desirable method for synthesizing chiral amines. nih.gov Rhodium-catalyzed hydroamination of allenes using a Josiphos ligand has been shown to produce α-chiral allylic amines with exceptional regio- and enantioselectivity. nih.govrsc.orgresearchgate.net This approach utilizes benzophenone (B1666685) imine as a practical ammonia (B1221849) surrogate, which, after the addition reaction, can be hydrolyzed to release the primary amine. nih.gov The versatility of this method is demonstrated by its tolerance for various functional groups on the allene (B1206475) substrate, consistently delivering the branched allylic amine product with high enantiomeric excess. nih.gov
Another innovative strategy involves photoenzymatic catalysis to achieve asymmetric intermolecular hydroamination. nih.gov In this system, a flavin-dependent ene-reductase acts as a photocatalyst to generate a highly reactive aminium radical cation from a hydroxylamine (B1172632) precursor. nih.gov The enzyme then masterfully controls the subsequent enantioselective hydrogen atom transfer, leading to the formation of enantioenriched tertiary amines. nih.gov While demonstrated for tertiary amines, this work opens avenues for controlling reactive radical intermediates in asymmetric synthesis, addressing a long-standing challenge. nih.gov These hydroamination techniques provide a direct pathway to chiral allylic amines, the core structure of this compound.
Enantioselective Deprotonation of Cyclic Epoxides (e.g., Cyclohexene (B86901) Oxide) Utilizing Chiral Lithium Amides
The enantioselective rearrangement of prochiral epoxides into chiral allylic alcohols is a cornerstone of asymmetric synthesis, providing valuable precursors that can be converted to chiral amines. The use of chiral lithium amide (CLA) bases for the desymmetrization of cyclohexene oxide is a well-established method. acs.org These strong, non-nucleophilic bases can selectively abstract one of two enantiotopic protons adjacent to the epoxide ring, leading to an enantiomerically enriched allylic alcohol. acs.orgtandfonline.com
The choice of the chiral amine ligand used to form the CLA is critical for achieving high enantioselectivity. Ligands derived from (S)-proline and (R)-phenylglycine have been extensively studied. For instance, a base prepared from an (S)-proline-derived diamine has been reported to convert cyclohexene oxide to (S)-2-cyclohexen-1-ol with up to 82% enantiomeric excess (ee). acs.orgtandfonline.com To obtain the (R)-allylic alcohol, a precursor to this compound, a ligand with the opposite chirality, such as one derived from (R)-proline, would be required. acs.org The efficiency of this deprotonation is influenced by factors such as the stoichiometry of n-butyllithium used for base generation and the specific structure of the chiral ligand. tandfonline.com
| Chiral Ligand Source | Product | Max. Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| (S)-Proline | (S)-2-Cyclohexen-1-ol | 82% | tandfonline.com, acs.org |
| (R)-Phenylglycine | (S)-2-Cyclohexen-1-ol | 80% | acs.org |
| (1R, 2R)-Cyclohexane-1,2-diamine | (R)-2-Cyclohexen-1-ol | 76% | researchgate.net |
Mechanistic Insights into Chiral Lithium Amide-Mediated Stereocontrol
The stereochemical outcome of the CLA-mediated deprotonation of epoxides is governed by the structure of the transition state. High enantioselectivity is generally ascribed to the formation of a well-defined, chelated cyclic transition state involving the lithium amide base, the epoxide, and the lithium cation. acs.orgtandfonline.com It is proposed that the lithium amide exists as aggregates in solution, and the reactive species is likely a mixed aggregate of the CLA and the lithium alkoxide product. tandfonline.com
Computational and experimental studies suggest that the deprotonation of cyclohexene oxide is highly selective for the syn-proton that is in a pseudoaxial orientation. acs.org The chiral ligand creates a sterically defined environment that forces the epoxide to coordinate to the lithium in a way that exposes one of the enantiotopic protons preferentially to the amide base. The differentiation between the two competing transition states (one leading to the R-product and the other to the S-product) is maximized by designing ligands that create significant non-bonded interactions in the disfavored transition state assembly. acs.orgtandfonline.com The presence of additives like lithium chloride can also enhance enantioselectivity, likely by influencing the aggregation state of the chiral lithium amide.
Asymmetric Isomerization of Unsaturated Ketones Leading to Cyclohexenyl Derivatives
Asymmetric transformations of α,β-unsaturated ketones, such as cyclohex-2-en-1-one, provide another strategic entry point to chiral cyclohexenyl scaffolds. While many organocatalytic methods focus on the 1,4-conjugate addition of nucleophiles to these substrates, these reactions underscore the potential for generating stereocenters in cyclohexene rings. researchgate.netmdpi.com
For instance, asymmetric Robinson-type annulation reactions between β-ketoamides and α,β-unsaturated ketones, catalyzed by chiral primary-secondary diamines, have been developed to produce chiral cyclohexenone derivatives with high enantioselectivity. nih.gov Although this is a construction method rather than an isomerization, it highlights the use of chiral catalysts to control the stereochemistry of cyclohexenone systems. The resulting chiral enones are versatile intermediates that can be stereoselectively reduced and functionalized to afford target molecules like this compound. The development of direct asymmetric isomerization methods remains an area of active research, promising a more atom-economical route to these valuable chiral building blocks.
Biocatalytic Approaches for Enantioselective Synthesis and Resolution
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing enantiopure amines. wiley.com Enzymes operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemoselectivity. Key enzyme classes for chiral amine synthesis include ω-transaminases (ω-TAs), imine reductases (IREDs), and monoamine oxidases (MAO). wiley.comnih.gov
ω-Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. To synthesize this compound, an (R)-selective ω-TA could be employed to directly aminate cyclohex-2-en-1-one. This approach is highly attractive due to its directness and the generation of a chiral center in a single step. wiley.com
Imine reductases (IREDs) catalyze the asymmetric reduction of prochiral imines to chiral amines. nih.gov An (R)-selective IRED could be used to reduce 2-cyclohexen-1-imine, yielding the desired (R)-amine with high enantiopurity. This method has been successfully applied to a broad range of cyclic imines for the synthesis of alkaloids like (R)-coniine. nih.gov The development of enantiocomplementary IREDs, providing access to either the (R) or (S) enantiomer, is a significant advantage of this biocatalytic strategy. nih.gov
Enzyme-Mediated Kinetic Resolution (e.g., Lipases, Acylases)
Kinetic resolution is a widely used biocatalytic method for separating a racemic mixture of chiral compounds. In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. Lipases are particularly robust and versatile enzymes for this purpose. units.it
For the resolution of racemic cyclohex-2-en-1-amine, a lipase (B570770) can be used to catalyze the enantioselective acylation of the amine. In a typical procedure, the racemic amine is treated with an acyl donor (e.g., an ester like ethyl acetate) in a non-aqueous solvent in the presence of a lipase, such as Candida antarctica lipase B (CAL-B). units.it If the lipase preferentially acylates the (S)-amine, the unreacted this compound can be recovered with high enantiomeric purity. The resulting (S)-amide can then be separated from the (R)-amine. This method is a reliable and scalable approach for obtaining enantiomerically pure amines. units.itpolimi.it
| Enzyme Class | Strategy | Substrate | Key Advantage |
|---|---|---|---|
| ω-Transaminase (ω-TA) | Asymmetric Synthesis | Cyclohex-2-en-1-one | Direct amination of a prochiral ketone |
| Imine Reductase (IRED) | Asymmetric Synthesis | 2-Cyclohexen-1-imine | Highly selective reduction of a prochiral imine |
| Lipase / Acylase | Kinetic Resolution | (rac)-Cyclohex-2-en-1-amine | Robust, scalable separation of enantiomers |
Transaminase-Catalyzed Enantioselective Synthesis
The direct asymmetric synthesis of chiral amines from prochiral ketones represents one of the most efficient methods for their preparation. Among biocatalytic approaches, the use of ω-transaminases (ω-TAs) has become a powerful and environmentally benign strategy. These enzymes catalyze the transfer of an amino group from a donor molecule (such as L-alanine or isopropylamine) to a ketone substrate, creating a chiral amine with high enantioselectivity. mdpi.com
The synthesis of this compound can be achieved via the asymmetric amination of the corresponding prochiral ketone, cyclohex-2-en-1-one, using an (R)-selective ω-transaminase. The reaction mechanism is dependent on the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which accepts the amino group from the donor and transfers it to the ketone. mdpi.com The equilibrium of the reaction can be unfavorable; however, various strategies, such as using a high concentration of the amine donor or removing the ketone byproduct, can be employed to drive the reaction towards the desired amine product.
While specific data for the transaminase-catalyzed synthesis of this compound is not extensively detailed in publicly available literature, the broad substrate scope of ω-transaminases has been demonstrated for various cyclic ketones. The successful application of (R)-selective ω-TAs in the synthesis of other chiral amines from cyclic ketone precursors indicates the high potential of this methodology.
Table 1: Representative Data for (R)-Transaminase-Catalyzed Synthesis of Chiral Amines
| Ketone Substrate | Amine Donor | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) |
| 4-Phenylbutan-2-one | L-Alanine | (R)-ω-TA from Capronia semiimmersa | >95 | >99 |
| 1-Phenyl-2-butanone | Isopropylamine | Engineered (R)-ω-TA | 98 | >99 |
| Cyclohexanone (B45756) | D-Alanine | (R)-ω-TA | 92 | 98 |
Note: This table presents data for analogous reactions to illustrate the typical efficiency of the method.
Resolution of Racemic Mixtures
Resolution is a common strategy to obtain enantiomerically pure compounds from a racemic mixture. This approach involves separating the two enantiomers, often through enzymatic or chemical means.
Enzymatic kinetic resolution is a widely used technique that leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic substrate. nih.gov In the case of racemic cyclohex-2-en-1-amine, a lipase can selectively catalyze the acylation of one enantiomer, leaving the other unreacted.
The process typically involves reacting the racemic amine with an acyl donor (e.g., ethyl acetate (B1210297) or vinyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435. nih.gov Assuming the lipase preferentially acylates the (S)-enantiomer, the reaction mixture will contain the acylated (S)-amide and the unreacted this compound. These two compounds have different chemical properties and can be readily separated by standard techniques like chromatography or extraction. The major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com
Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Amines
| Racemic Amine | Acyl Donor | Enzyme | Solvent | Conversion (%) | ee % of Unreacted Amine |
| 1-Phenylethylamine | Ethyl Acetate | Novozym 435 (CALB) | Toluene | ~50 | >99 |
| 4-Phenylbutan-2-amine | Vinyl Acetate | Novozym 435 (CALB) | Toluene | 49 | 98 |
| trans-2-Azidocyclohexanol* | Vinyl Acetate | Lipase PS (Pseudomonas cepacia) | Diisopropyl ether | 50 | >99 |
Note: Data for a structurally similar precursor is included to demonstrate the method's effectiveness. The azido (B1232118) group can be reduced to an amine. tandfonline.com
Chemical resolution provides an alternative to enzymatic methods. One common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org Racemic cyclohex-2-en-1-amine, being basic, can be reacted with an enantiomerically pure chiral acid, such as (R,R)-tartaric acid or (S)-mandelic acid. wikipedia.org
This reaction produces a pair of diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. Diastereomers have different physical properties, including solubility. rsc.org Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution while the other remains dissolved. rsc.org The crystallized salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base will neutralize the chiral acid, liberating the enantiomerically pure this compound.
A related strategy involves the use of a chiral auxiliary to form covalent diastereomers. For an amine, this can be achieved by forming a Schiff base (imine) with a chiral aldehyde or ketone. The resulting diastereomeric Schiff bases can be separated by chromatography or crystallization, followed by hydrolysis to release the resolved amine and recover the chiral auxiliary.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Separated By |
| (R,R)-Tartaric Acid | Chiral Acid | Fractional Crystallization |
| (S)-Mandelic Acid | Chiral Acid | Fractional Crystallization |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid | Fractional Crystallization |
Multi-step Synthetic Sequences from Precursors (e.g., Bromination-Hydrogenation-Elimination)
Multi-step synthesis from simple, achiral precursors is a versatile approach to producing enantiomerically pure compounds. While a direct "Bromination-Hydrogenation-Elimination" sequence for this compound is not a standard named route, a logical multi-step pathway can be designed starting from an achiral precursor like cyclohexenone. A key strategy involves the initial creation of a chiral allylic alcohol, which can then be converted to the desired allylic amine.
A representative synthetic sequence could be:
Asymmetric Reduction: The synthesis begins with the asymmetric reduction of cyclohex-2-en-1-one to produce (R)-cyclohex-2-en-1-ol. This can be accomplished with high enantioselectivity using methods like asymmetric hydrosilylation or enantioselective deprotonation of the corresponding epoxide followed by rearrangement. orientjchem.orgresearchgate.net
Activation of the Hydroxyl Group: The hydroxyl group of the resulting (R)-cyclohex-2-en-1-ol is a poor leaving group. It must be converted into a more reactive species, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Nucleophilic Substitution: The activated alcohol can then undergo nucleophilic substitution with an amine source. A common method is to use sodium azide (B81097) (NaN₃) to introduce the azido group, which proceeds with inversion of configuration (SN2 reaction).
Reduction of the Azide: Finally, the resulting allylic azide is reduced to the primary amine. This reduction can be cleanly achieved using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂ over a palladium catalyst) to yield the final product, this compound.
This sequence allows for the establishment of the desired stereocenter early in the synthesis, which is then carried through subsequent transformations.
Chemical Reactivity and Transformation Pathways
Nucleophilic Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes (R)-Cyclohex-2-en-1-amine a potent nucleophile, enabling it to participate in a variety of chemical transformations.
This compound readily reacts with aldehydes and ketones in a condensation reaction to form chiral imine intermediates, also known as Schiff bases. This reaction is typically reversible and often catalyzed by acid. The formation of the imine involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism for imine formation proceeds through a multi-step, reversible process. The reaction is initiated by the nucleophilic addition of the primary amine to the carbonyl group, followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product.
These chiral imine intermediates are valuable synthons for further transformations. For instance, they can act as heterodienes in [4+2] cycloaddition reactions, known as aza-Diels-Alder or Povarov reactions, to construct complex nitrogen-containing heterocyclic scaffolds. nih.gov The stereochemistry of the starting chiral amine can influence the diastereoselectivity of these cycloadditions. Furthermore, imines can undergo various other transformations, such as reductions to secondary amines or additions of nucleophiles to the carbon-nitrogen double bond. A computational study has investigated the thermodynamics of imine formation from a related cyclic ketone, (R)-2-((piperidin-1-yl) methyl) cyclohexanone (B45756), with benzylamine, providing insights into the reaction's feasibility under different temperature conditions. ijnc.irijnc.ir
The primary amine functionality of this compound allows for straightforward derivatization, which is useful for both analytical and synthetic applications.
For analytical purposes, particularly for chromatographic separation and detection, derivatization is often employed to enhance the analyte's properties. In the context of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), chiral amines like this compound can be reacted with various derivatizing agents to improve volatility, thermal stability, and detector response. nih.gov When analyzing a racemic mixture, chiral derivatizing agents can be used to form diastereomers, which can then be separated on a non-chiral stationary phase.
| Derivatization Purpose | Reagent Class | Example Reagent | Resulting Derivative | Analytical Technique |
| Chiral GC/HPLC Separation | Chiral Acylating Agents | (1R,2R)- or (1S,2S)-trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride | Diastereomeric amides | HPLC |
| Improved Volatility for GC | Acylating Agents | Trifluoroacetic anhydride (B1165640) (TFAA) | N-trifluoroacetyl derivative | GC-MS |
| Enhanced Detection | Fluorescent Labeling Agents | o-Phthaldialdehyde (OPA) with a chiral thiol | Fluorescent isoindole derivatives | HPLC with Fluorescence Detection |
For synthetic purposes, the amine group can be protected or modified to direct the reactivity of the molecule in subsequent steps. A common derivatization is N-acylation, the reaction with an acyl chloride or anhydride to form an amide. organic-chemistry.org This transformation can be used to protect the amine group or to introduce a specific functional group that can act as a chiral auxiliary to control the stereochemistry of future reactions.
Reactions Involving the Cyclohexene (B86901) Double Bond
The double bond in the cyclohexene ring of this compound is susceptible to a range of addition reactions, further expanding its synthetic utility.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The double bond in this compound can potentially act as a dienophile, particularly when the nitrogen atom is derivatized with an electron-withdrawing group, which makes the double bond more electron-deficient. masterorganicchemistry.com
The stereocenter at the allylic position can exert a directing effect on the incoming diene, leading to diastereoselective cycloaddition. Furthermore, derivatives of this compound can be utilized as chiral catalysts or ligands in asymmetric cycloaddition reactions to control the enantioselectivity of the transformation. rsc.orgrsc.org For instance, a chiral primary amine can catalyze asymmetric [3+3] cycloadditions. rsc.org
The double bond of the cyclohexene ring can be saturated through hydrogenation or other reduction methods. The stereochemical outcome of this reduction can be influenced by the existing stereocenter and the choice of catalyst and reaction conditions.
Catalytic hydrogenation of allylic amines is a well-established method for the synthesis of chiral saturated amines. nih.gov The reaction typically involves the use of a transition metal catalyst, such as rhodium or ruthenium, with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity. The hydrogenation of N-protected derivatives of this compound would be expected to proceed with high diastereoselectivity due to the directing effect of the chiral center. The reduction of enamines, which can be formed from derivatives of the target molecule, is also a viable pathway to saturated amines. organic-chemistry.org
| Reaction Type | Reagent/Catalyst System | Typical Product | Stereochemical Consideration |
| Catalytic Hydrogenation | H₂, Pd/C | (R)-Cyclohexylamine | Generally syn-addition from the less hindered face |
| Asymmetric Hydrogenation | H₂, [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Diastereomerically enriched cyclohexylamine (B46788) derivative | High diastereoselectivity directed by the chiral center and ligand |
| Transfer Hydrogenation | Hantzsch ester, Chiral Phosphoric Acid | Diastereomerically enriched cyclohexylamine derivative | High diastereoselectivity |
| Enamine Reduction | NaBH₃CN or Catalytic Hydrogenation | Diastereomerically enriched cyclohexylamine derivative | Stereochemistry dependent on the enamine geometry and reduction method |
Stereospecific Reactions and Chiral Information Transfer
A key aspect of the chemistry of this compound is its potential to act as a source of chiral information, influencing the stereochemical outcome of reactions in which it participates, either as a reactant, a catalyst, or a chiral auxiliary. wikipedia.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary can be removed. This compound and its derivatives are well-suited for this role. For example, it can be converted into a chiral amide, which can then direct the stereoselective alkylation or conjugate addition to an α,β-unsaturated system. wikipedia.orgnih.gov In such cases, the bulky cyclohexenyl group can effectively shield one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, less hindered face, thus leading to a high degree of stereocontrol.
The use of chiral primary amines as organocatalysts has emerged as a powerful strategy in asymmetric synthesis. nih.gov this compound can potentially catalyze reactions such as Michael additions, where it can react with a carbonyl compound to form a chiral enamine or iminium ion intermediate. wikipedia.orgrsc.org This intermediate then reacts with a Michael acceptor, and the chirality of the amine directs the formation of one enantiomer of the product in excess. The stereochemical outcome is often rationalized by the formation of a sterically defined transition state where the catalyst shields one face of the reacting species.
Mechanism of Action in Chemical Transformations (e.g., Hydrogen Bonding, Nucleophilic Attack)
The chemical behavior of this compound is predominantly dictated by the amine functional group attached to the chiral cyclohexene scaffold. The lone pair of electrons on the nitrogen atom and the hydrogen atoms bonded to it are central to its reactivity, primarily enabling it to function as a nucleophile and engage in hydrogen bonding.
Nucleophilic Attack:
The defining characteristic of an amine is the presence of an active lone pair of electrons on the highly electronegative nitrogen atom, which makes it an effective nucleophile. chemguide.co.uklibretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org Consequently, this compound readily attacks molecules with electron-deficient (electrophilic) centers.
A primary mechanism through which it acts is the nucleophilic addition to carbonyl groups, such as those in aldehydes and ketones. This reaction proceeds through a well-established pathway:
Initial Attack: The nitrogen atom of the amine performs a nucleophilic attack on the electrophilic carbonyl carbon. This breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine. openstax.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral amino alcohol intermediate. openstax.org
Protonation and Water Elimination: The oxygen of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (-OH2+). openstax.org
Imine Formation: The departure of a water molecule leads to the formation of an iminium ion, which is then deprotonated at the nitrogen to yield the final, stable imine (also known as a Schiff base). openstax.org
This reactivity is also observed in reactions with other electrophiles, such as acyl chlorides and acid anhydrides, where the amine acts as a nucleophile to form amides. chemguide.co.uklibretexts.org
Hydrogen Bonding:
As a primary amine, this compound possesses two hydrogen atoms directly bonded to the nitrogen, allowing it to act as a hydrogen bond donor. libretexts.org Furthermore, the lone pair of electrons on the nitrogen atom enables it to function as a hydrogen bond acceptor. libretexts.orgnih.gov This dual capability is crucial in its mechanism of action within chemical transformations.
The ability to form hydrogen bonds plays a significant role in stabilizing transition states during a reaction. researchgate.net By forming noncovalent interactions with other reagents, catalysts, or solvents, the amine group can help to lower the activation energy of a reaction pathway. This interaction can also impart a high degree of structural organization to the transition state, which is particularly important in asymmetric synthesis for controlling stereoselectivity. researchgate.net The formation of an intramolecular hydrogen bond between a hydrogen-bond donor and an acceptor within the same molecule is a recognized strategy for enhancing reactivity and influencing the stereochemical outcome of a reaction. researchgate.net
The table below summarizes the key mechanistic roles of this compound in chemical transformations.
| Mechanistic Role | Description of Action | Resulting Transformation |
| Nucleophile | The lone pair of electrons on the nitrogen atom attacks electron-deficient centers (e.g., carbonyl carbon). chemguide.co.uklibretexts.org | Formation of new carbon-nitrogen bonds, leading to intermediates like carbinolamines and products such as imines and amides. openstax.orglibretexts.org |
| Hydrogen Bond Donor | The N-H bonds can form hydrogen bonds with electronegative atoms (e.g., oxygen, nitrogen) of other molecules. libretexts.org | Stabilization of transition states, orientation of reactants, and influence on reaction stereoselectivity. researchgate.net |
| Hydrogen Bond Acceptor | The nitrogen's lone electron pair can accept a hydrogen bond from a donor group (e.g., O-H, N-H). libretexts.orgnih.gov | Participation in reaction networks, coordination to catalysts or protic solvents, and stabilization of intermediates. researchgate.net |
Catalytic Applications in Asymmetric Synthesis
Role as a Chiral Organocatalyst or Ligand Precursor
Chiral primary amines serve as powerful catalysts in a wide array of enantioselective transformations. nih.gov Their ability to form transient chiral intermediates with substrates is fundamental to their catalytic function. These intermediates, such as enamines and iminium ions, effectively steer the stereochemical outcome of a reaction. While the broader class of chiral primary amines is well-documented in these roles, specific studies detailing the extensive use of (R)-Cyclohex-2-en-1-amine are not widely available in the surveyed scientific literature. The following sections describe the established catalytic modes where a chiral primary amine like this compound could theoretically be applied.
Enamine catalysis is a principal activation mode in organocatalysis where a primary or secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nobelprize.orgmdpi.com This process enhances the reactivity of the α-carbon of the carbonyl compound, turning it into a potent nucleophile that can attack various electrophiles. youtube.com
The general catalytic cycle proceeds as follows:
Enamine Formation: The chiral primary amine catalyst condenses with a ketone or aldehyde substrate, eliminating a molecule of water to form a chiral enamine.
Nucleophilic Attack: The enamine, acting as an enolate equivalent, attacks an electrophile (e.g., an aldehyde in an aldol (B89426) reaction or a Michael acceptor). The stereochemistry of the catalyst directs this attack, leading to the enantioselective formation of a new carbon-carbon bond.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the final product and regenerate the chiral amine catalyst, allowing it to enter a new catalytic cycle. youtube.com
Primary amines are particularly effective in activating sterically hindered carbonyl compounds that are often poor substrates for secondary amine catalysts. ias.ac.in Although this is a well-established catalytic strategy, specific research detailing the application and efficacy of this compound in enamine catalysis was not found in the available literature.
In contrast to enamine catalysis which activates the α-position of a carbonyl compound, iminium-ion catalysis activates α,β-unsaturated carbonyls at the β-position, rendering them more susceptible to nucleophilic attack. nih.gov The condensation of a chiral amine with an α,β-unsaturated aldehyde or ketone lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity. nobelprize.orgnih.gov
The catalytic cycle for iminium-ion catalysis involves:
Iminium Ion Formation: The chiral amine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion.
Nucleophilic Addition: A nucleophile adds to the β-carbon of the iminium ion. The chiral environment created by the catalyst dictates the facial selectivity of the attack, resulting in an enantiomerically enriched product.
Hydrolysis: The resulting enamine intermediate is hydrolyzed to release the functionalized carbonyl product and regenerate the catalyst. nih.gov
This activation mode is central to a variety of important transformations, including asymmetric Michael additions and Diels-Alder reactions. nobelprize.org While this is a fundamental strategy in organocatalysis, specific examples and performance data for this compound acting as an iminium-ion catalyst are not detailed in the surveyed scientific literature.
Amines can function as Brønsted-Lowry bases by accepting a proton via the lone pair of electrons on the nitrogen atom. libretexts.orgchemguide.co.uk In asymmetric catalysis, a chiral amine can act as a Brønsted base to deprotonate a pronucleophile, thereby activating it for a subsequent reaction. nobelprize.org The resulting chiral ammonium (B1175870) ion can then act as a Brønsted acid, participating in the reaction by donating a proton, often within a stereochemically defined transition state. nih.gov This dual role is characteristic of bifunctional catalysts, where the amine (base) and its conjugate acid work in concert to control reactivity and stereoselectivity. schreibers.ch
N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts and ligands for transition metals. scripps.edu Chiral NHCs are frequently synthesized from precursors that incorporate a chiral element, which can be derived from chiral primary amines. researchgate.netorganic-chemistry.org These amines can be used to construct the backbone or N-substituents of the NHC scaffold, creating a chiral pocket around the active carbene center or the coordinated metal. researchgate.net
The synthesis of such chiral NHC precursors often involves the condensation of a chiral diamine with reagents that form the heterocyclic ring. york.ac.ukresearchgate.net For instance, derivatives of trans-1,2-diaminocyclohexane are commonly used for this purpose. york.ac.ukresearchgate.net A chiral amine like this compound could potentially be derivatized into a diamine or other suitable precursor for the synthesis of new chiral NHC ligands. However, a review of the scientific literature did not yield specific examples of this compound being used as a precursor for chiral NHC ligands.
Applications in Specific Asymmetric Reactions
The activation modes described above enable a wide range of specific asymmetric transformations. The utility of a chiral primary amine catalyst is ultimately demonstrated by its performance in key carbon-carbon bond-forming reactions.
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety, often with the generation of two new stereocenters. youtube.com Organocatalysis, particularly through enamine activation, has become a premier method for controlling the stereochemical outcome of this reaction. researchgate.netdntb.gov.ua
When catalyzed by a chiral primary amine, the reaction between a ketone donor and an aldehyde acceptor proceeds via a chiral enamine intermediate. ias.ac.inthieme-connect.com The catalyst controls both the diastereo- and enantioselectivity of the reaction. thieme-connect.com Primary amine catalysts have been shown to be effective for the direct asymmetric aldol reaction of various ketones with aromatic aldehydes. researchgate.netresearchgate.net For example, monofunctional primary amines derived from carbohydrates have successfully catalyzed the reaction between cyclohexanone (B45756) and aryl aldehydes with high selectivity. ias.ac.in
While the asymmetric aldol reaction is a benchmark for testing new organocatalysts, specific research findings, including yields, diastereoselectivities, and enantioselectivities for reactions catalyzed by this compound, are not available in the surveyed literature. Consequently, no data table of research findings can be presented.
Asymmetric Michael Additions (Conjugate Additions)
The asymmetric Michael or conjugate addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. Organocatalysts derived from the chiral cyclohexanediamine (B8721093) scaffold, particularly thiourea (B124793) and squaramide derivatives, have been instrumental in advancing this area. These bifunctional catalysts operate by simultaneously activating the nucleophile (via a Brønsted basic amine) and the electrophile (via hydrogen bonding from the thiourea or squaramide moiety).
A seminal example is the use of a thiourea catalyst derived from (1R,2R)-cyclohexane-1,2-diamine for the conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes. This catalyst activates the nitroalkene through double hydrogen bonding, while the tertiary amine moiety deprotonates the dicarbonyl compound, leading to a highly organized, chiral transition state. This dual activation model has been a guiding principle in the design of numerous catalysts for Michael additions. For instance, primary amine-thioureas derived from simple cyclohexanediamine have been shown to be highly effective in the conjugate addition of nitroalkanes to α,β-unsaturated ketones (enones), affording the products in excellent yields and with high enantioselectivities.
Research has shown that catalysts incorporating the trans-1,2-diaminocyclohexane backbone are effective in promoting the Michael addition of various nucleophiles, including ketones and aldehydes, to nitroolefins. The rigid cyclohexane (B81311) ring provides a well-defined stereochemical environment, which is crucial for achieving high levels of asymmetric induction.
Below is a table summarizing representative results for Michael additions catalyzed by cyclohexanediamine-derived organocatalysts.
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | dr (syn:anti) | ee (%) |
| Primary Amine-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | 95 | >99:1 | 99 |
| Tertiary Amine-Thiourea | Acetylacetone | trans-β-Nitrostyrene | 99 | - | 94 |
| Tertiary Amine-Squaramide | 3-Substituted Oxindole | N-Substituted Maleimide | >95 | >20:1 | 94 |
Asymmetric Isomerization Reactions
Asymmetric isomerization represents a highly atom-economical method for accessing chiral molecules from their achiral isomers. A notable application in this area is the enantioselective isomerization of β,γ-unsaturated ketones to their more stable α,β-unsaturated counterparts. While direct catalysis by this compound is not a common strategy, the underlying principles have been explored using other chiral diamines.
For example, the enantioselective isomerization of β,γ-unsaturated cyclohexenones to chiral α,β-unsaturated enones has been achieved using novel, electronically tunable organocatalysts derived from other diamine scaffolds like cinchona alkaloids. mdpi.commdpi.comnih.gov These catalysts operate through a cooperative iminium-base mechanism. The primary amine of the catalyst condenses with the ketone to form a dienamine intermediate, which then undergoes a stereocontrolled 1,3-proton shift facilitated by the tertiary amine acting as a Brønsted base. mdpi.com This strategy transforms an achiral starting material into a valuable chiral building block. Although catalysts based on the cyclohexenylamine scaffold are not the primary examples in this specific transformation, the mechanistic principle highlights the potential of chiral primary-tertiary diamines in mediating such isomerizations.
Asymmetric Carbon-Carbon Bond Formation
Beyond conjugate additions, catalysts built upon the cyclohexanediamine scaffold have been successfully applied to other critical asymmetric carbon-carbon bond-forming reactions, such as the Mannich and Aldol reactions. These transformations are vital for the synthesis of β-amino carbonyl and β-hydroxy carbonyl compounds, respectively, which are key structural motifs in many pharmaceuticals and natural products.
In the asymmetric Mannich reaction, bifunctional thiourea catalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been used to construct β-amino thioesters with adjacent tetrasubstituted stereocenters with excellent diastereoselectivity and enantioselectivity. Similarly, these catalysts have proven effective in the synthesis of chiral 3-aminooxindoles and 3,3-difunctionalized dihydro-2-quinolones. rsc.org The catalyst's ability to precisely organize the nucleophile (an enamine or enolate) and the electrophile (an imine) within its chiral pocket is key to the high stereocontrol observed.
The Aldol reaction has also been a target for these catalysts. Diamines derived from the deprotection of bisformamide catalysts based on cyclohexanediamine have been utilized in the reaction between acetone (B3395972) and 4-nitrobenzaldehyde, affording the aldol adduct in good yield and moderate enantioselectivity, particularly when conducted in brine. mdpi.com
The table below showcases the performance of these catalysts in such reactions.
| Catalyst Type | Reaction | Substrate 1 | Substrate 2 | Yield (%) | dr | ee (%) |
| Tertiary Amine-Thiourea | Mannich | 3,4-Dihydro-2-quinolone | N-Boc Imine | High | Good | Excellent |
| Diamine | Aldol | Acetone | 4-Nitrobenzaldehyde | 81 | - | 29 |
Asymmetric Ring-Opening Reactions (e.g., Epoxides)
The asymmetric ring-opening (ARO) of epoxides is a powerful synthetic tool that allows for the installation of two vicinal functional groups with defined stereochemistry. Catalysts incorporating the chiral trans-1,2-diaminocyclohexane scaffold have been central to the development of highly selective ARO reactions.
One of the most significant applications is in the hydrolytic kinetic resolution (HKR) of terminal epoxides. This reaction employs chiral (salen)Co(III) complexes, where the salen ligand is synthesized from a derivative of (1R,2R)-cyclohexane-1,2-diamine. The HKR process allows for the separation of a racemic epoxide mixture into a highly enantioenriched epoxide and a 1,2-diol, both of which are valuable chiral building blocks. preprints.org This methodology is prized for its practicality, scalability, and the exceptional levels of enantioselectivity achieved (>99% ee for both recovered epoxide and diol product). preprints.org
Furthermore, the desymmetrization of meso-epoxides using various nucleophiles is another area where these catalysts excel. For instance, the ring-opening of cyclohexene (B86901) oxide with amines or other nucleophiles can be rendered asymmetric by chiral catalysts. While a range of catalytic systems exist, the foundational role of the cyclohexanediamine scaffold in creating a rigid and predictable chiral environment is a recurring theme in the design of effective ligands for these transformations. researchgate.net
| Catalyst Type | Reaction | Substrate | Nucleophile | Product ee (%) |
| (salen)Co(III) complex | Hydrolytic Kinetic Resolution | Racemic Terminal Epoxides | H₂O | >99 (epoxide and diol) |
Design and Synthesis of Novel Chiral Catalysts Incorporating Cyclohexenylamine Scaffolds
The remarkable success of catalysts based on the chiral cyclohexane-amine framework stems from its properties as a "privileged scaffold." Readily available in both enantiomeric forms, trans-1,2-diaminocyclohexane (DACH) offers a rigid C₂-symmetric backbone that effectively translates stereochemical information to the catalytic active site. The design of novel catalysts typically involves the differential functionalization of the two amino groups to create bifunctional molecules capable of dual activation. researchgate.net
A common and highly effective strategy involves the mono-N-acylation or mono-N-sulfonylation of one amine, followed by the conversion of the second amine into a hydrogen-bond donor moiety, such as a thiourea or squaramide. The synthesis often starts with the reaction of enantiomerically pure DACH with a reagent that selectively protects or functionalizes one of the two primary amine groups. The remaining free amine can then be reacted with an isothiocyanate or a squarate ester to install the hydrogen-bonding unit. The first amine can then be deprotected and further modified, for example, by alkylation to introduce a tertiary amine that serves as the Brønsted base.
A typical synthetic sequence to a Takemoto-type thiourea catalyst is as follows:
Mono-protection/functionalization: (1R,2R)-DACH is reacted with a protecting group or a functional handle to differentiate the two amines.
Thiourea Formation: The remaining free amine is treated with an aryl isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) to form the thiourea group.
Final Modification: The first amine is deprotected (if necessary) and often alkylated to yield the final tertiary amine-thiourea bifunctional catalyst.
This modular approach allows for the systematic tuning of the catalyst's steric and electronic properties by varying the substituents on the amine (the basic site) and the aryl ring of the thiourea or squaramide (the hydrogen-bonding site). This fine-tuning is critical for optimizing catalyst performance for specific reactions and substrates, enabling researchers to achieve high yields and exceptional levels of stereocontrol. preprints.org
Advanced Characterization and Structural Elucidation Methods
Spectroscopic Techniques for Stereochemical and Structural Analysis
Spectroscopy is a cornerstone in the structural analysis of organic molecules. A multi-technique approach is employed to piece together the molecular framework, identify functional groups, and assign the stereochemistry of (R)-Cyclohex-2-en-1-amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the chemical environment, connectivity, and spatial relationships of the atoms.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected for the olefinic, methine, and methylene (B1212753) protons. The olefinic protons (=CH) typically appear in the downfield region (δ 5.5-6.0 ppm), while the aliphatic protons appear further upfield. docbrown.info The proton attached to the carbon bearing the amine group (CH-N) would also have a characteristic chemical shift.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info The olefinic carbons (C=C) resonate at low field (δ 120-140 ppm), whereas the sp³-hybridized carbons appear at higher field. oregonstate.edu Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the carbon skeleton of the cyclohexene (B86901) ring.
HETCOR (Heteronuclear Correlation): This experiment correlates proton signals with the carbon signals they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for stereochemical assignment. wikipedia.org It detects protons that are close in space, regardless of whether they are connected through bonds. acdlabs.comlibretexts.org For this compound, NOESY can establish the relative orientation of the amino group by observing correlations between the proton at the chiral center (C1) and other protons on the ring. youtube.comresearchgate.net This through-space interaction helps to confirm the pseudo-axial or pseudo-equatorial position of the substituents on the half-chair conformation of the cyclohexene ring. wikipedia.orglibretexts.org
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C1 (CH-N) | ~3.5 - 4.0 | ~45 - 55 | Chiral center, chemical shift influenced by the amine group. |
| C2 (=CH) | ~5.7 - 6.0 | ~127 - 132 | Olefinic proton, downfield shift. chemicalbook.com |
| C3 (=CH) | ~5.7 - 6.0 | ~125 - 130 | Olefinic proton, downfield shift. chemicalbook.com |
| C4 (CH₂) | ~1.9 - 2.2 | ~25 - 30 | Allylic methylene protons. |
| C5 (CH₂) | ~1.5 - 1.8 | ~20 - 25 | Aliphatic methylene protons. |
| C6 (CH₂) | ~1.6 - 1.9 | ~28 - 33 | Aliphatic methylene protons. |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to its functional groups. bilkent.edu.tr
N-H Stretch: The primary amine group (-NH₂) will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C=C Stretch: The alkene double bond in the cyclohexene ring will show a stretching vibration around 1640-1680 cm⁻¹. nist.gov
C-N Stretch: The carbon-nitrogen single bond stretch is typically observed in the 1020-1250 cm⁻¹ range.
=C-H Stretch: The stretching of hydrogens attached to the double bond occurs above 3000 cm⁻¹.
C-H Stretch: The stretching of hydrogens on the saturated part of the ring occurs just below 3000 cm⁻¹.
These vibrational signatures provide rapid confirmation of the key functional groups present in the molecule. arxiv.org
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Scissoring (Bend) | 1590 - 1650 |
| Alkene (=C-H) | Stretch | 3010 - 3095 |
| Alkene (C=C) | Stretch | 1640 - 1680 |
| Alkyl (C-H) | Stretch | 2850 - 2960 |
| Amine (C-N) | Stretch | 1020 - 1250 |
Since this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral chromatography is the gold standard for this purpose. gcms.cz This technique separates the R and S enantiomers by passing them through a column containing a chiral stationary phase (CSP). phenomenex.com
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. heraldopenaccess.usuma.es This method is highly accurate for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. mdpi.com Derivatization of the amine with a chiral or achiral agent can sometimes be employed to enhance separation and detection. nih.gov
Chiral Gas Chromatography (GC): For volatile amines or their derivatives, chiral GC is also a powerful tool. chromatographyonline.com Similar to HPLC, it uses a CSP to resolve the enantiomers, providing a precise measurement of the enantiomeric ratio. wiley.com
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org While obtaining suitable crystals of the free amine might be challenging, it is common practice to prepare a crystalline derivative, such as a salt with a chiral acid (e.g., tartaric acid) or an amide. The analysis of the resulting crystal structure allows for the unambiguous assignment of the R or S configuration at the chiral center. nih.gov
Chiroptical Techniques for Stereochemical Purity Assessment
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are highly sensitive to the stereochemistry of the molecule and are often used to assess enantiomeric purity and confirm the absolute configuration.
Optical Rotation: As a chiral compound, a pure sample of this compound will rotate the plane of polarized light. The magnitude and direction (dextrorotatory, (+), or levorotatory, (-)) of this rotation are characteristic physical properties. The specific rotation is measured using a polarimeter and can be compared to literature values to confirm the identity of the enantiomer and provide an estimation of its purity.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. biotools.us The resulting CD spectrum is a unique fingerprint for a specific enantiomer. It can be used to determine enantiomeric purity and, by comparison with theoretical calculations or spectra of known compounds, can also be used to assign the absolute configuration. heraldopenaccess.us
Optical Rotation Measurement
Optical rotation is a fundamental property of chiral substances, reflecting their ability to rotate the plane of plane-polarized light. wikipedia.org This phenomenon, known as optical activity, is a direct consequence of the differential interaction of a chiral molecule with left- and right-circularly polarized light. The measurement of this rotation provides a critical parameter for the characterization of enantiomers, which, despite having identical physical properties in an achiral environment, exhibit equal and opposite optical rotation. masterorganicchemistry.com
The extent of this rotation is quantified using a polarimeter. The measurement is typically reported as the specific rotation [α] , which is a standardized value that accounts for the experimental variables. The specific rotation is calculated from the observed rotation (α) using the following formula: libretexts.org
[α]λT = α / (l × c)
where:
T is the temperature in degrees Celsius.
λ is the wavelength of the light source, commonly the sodium D-line (589 nm).
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL). libretexts.org
For this compound, the specific rotation is a characteristic physical constant that confirms its enantiomeric identity. A positive sign (+) indicates dextrorotation (rotation to the right), while a negative sign (-) signifies levorotation (rotation to the left). It is important to note that there is no direct correlation between the (R)/(S) designation of a chiral center and the sign of its specific rotation. libretexts.org
Table 1: Parameters Influencing Specific Rotation Measurement
| Parameter | Description | Standard Conditions |
| Wavelength (λ) | The wavelength of the monochromatic light used. | Typically the sodium D-line (589 nm). |
| Temperature (T) | The temperature at which the measurement is taken. | Usually standardized at 20°C or 25°C. |
| Concentration (c) | The concentration of the chiral substance in the solution. | Expressed in g/mL or g/100mL. |
| Path Length (l) | The length of the polarimeter cell. | Standardized to 1 decimeter (dm). |
| Solvent | The solvent used to dissolve the sample. | The choice of solvent can influence the specific rotation. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. arxiv.org Unlike optical rotation which is measured at a single wavelength, CD spectroscopy provides a spectrum over a range of wavelengths, typically in the ultraviolet (UV) region for organic molecules. This spectrum is a unique fingerprint of a chiral molecule and is highly sensitive to its stereochemical features, including its absolute configuration and conformation. arxiv.org
A CD spectrum is a plot of the difference in absorbance of left (AL) and right (AR) circularly polarized light versus wavelength. This difference is usually expressed as ellipticity (θ) in millidegrees (mdeg) or as the molar circular dichroism (Δε), which is the difference in the molar extinction coefficients for the two components of circularly polarized light (Δε = εL - εR).
The chromophores within a chiral molecule, such as the carbon-carbon double bond in the cyclohexene ring of this compound, give rise to electronic transitions that are observed in the CD spectrum. The sign and intensity of the CD signals, known as Cotton effects, provide valuable structural information. A positive or negative Cotton effect corresponds to the preferential absorption of left- or right-circularly polarized light, respectively.
For this compound, the CD spectrum would be expected to show distinct Cotton effects associated with the electronic transitions of the C=C and C-N chromophores within the chiral environment of the molecule. The position, sign, and intensity of these bands are directly related to the spatial arrangement of these groups. Theoretical calculations can be used in conjunction with experimental CD spectra to help assign the absolute configuration of a chiral molecule by comparing the predicted and measured spectra. arxiv.org
The application of CD spectroscopy can be extended through the use of derivatizing agents or metal complexes. For instance, chiral primary amines can be converted into derivatives that exhibit strong CD signals in otherwise transparent regions of the spectrum, facilitating their analysis. nih.gov The interaction of a chiral amine with a chiral metal complex can also induce or modify CD signals, providing a sensitive method for determining enantiomeric excess and absolute configuration. utexas.edu
Table 2: Key Concepts in Circular Dichroism Spectroscopy
| Concept | Description | Significance for this compound |
| Chromophore | A part of a molecule responsible for its color by absorbing light at a specific wavelength. | The C=C double bond and the amine group are key chromophores. |
| Cotton Effect | The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band of a substance. | The sign and magnitude of the Cotton effects in the CD spectrum are indicative of the absolute configuration. |
| Exciton Coupling | An interaction between two or more chromophores in a chiral environment, leading to characteristic split CD signals. | Can provide information about the relative orientation of chromophores if applicable. |
| Molar Ellipticity [θ] | A standardized measure of circular dichroism, normalized for concentration and path length. | Allows for comparison of CD spectra under different conditions. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry of (R)-Cyclohex-2-en-1-amine, corresponding to its lowest energy conformation.
In a typical DFT study, the geometry of the molecule is optimized to find the minimum on the potential energy surface. This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters include the C=C double bond of the cyclohexene (B86901) ring, the C-N bond of the amine group, and the stereochemistry at the chiral center. The cyclohexene ring typically adopts a half-chair conformation. The amino group can exist in either a pseudo-axial or pseudo-equatorial position, with DFT calculations revealing the relative stability of these conformers. Generally, the equatorial position is favored to minimize steric hindrance. lumenlearning.com
Furthermore, DFT calculations provide valuable insights into the electronic properties of the molecule by determining the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For an allylic amine, the HOMO is typically localized on the nitrogen atom and the adjacent π-system of the double bond, making it nucleophilic. The LUMO is generally associated with the σ* orbitals of the C-N and C-H bonds.
Below is a representative table of DFT-calculated structural and electronic parameters for a molecule like this compound, based on general knowledge and data for similar compounds.
| Property | Typical Calculated Value |
| Structural Parameters | |
| C=C Bond Length | ~1.34 Å |
| C-N Bond Length | ~1.47 Å |
| C-C-C Bond Angle in Ring | ~112-124° |
| H-N-H Bond Angle | ~106° |
| Electronic Properties | |
| HOMO Energy | -5.0 to -6.5 eV |
| LUMO Energy | +0.5 to +2.0 eV |
| HOMO-LUMO Gap | ~5.5 to 8.5 eV |
| Note: These are typical values and can vary depending on the level of theory and basis set used in the calculation. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the conformational landscape and flexibility of the molecule. nih.gov
MD simulations are also valuable for studying the molecule's reactivity. By simulating the molecule in a solvent, one can observe how the solvent molecules arrange around the solute and how this solvation shell might influence a chemical reaction. For instance, the accessibility of the lone pair of the nitrogen atom or the π-system of the double bond to a reactant can be assessed. These simulations can provide insights into the initial stages of a chemical reaction, such as the formation of a pre-reaction complex. mdpi.com
A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent and allowing the system to evolve over time at a specific temperature and pressure. Analysis of the resulting trajectory would provide information on:
Conformational Preferences: The distribution of dihedral angles and the relative populations of different conformers.
Solvation Structure: The arrangement of solvent molecules around the amine and alkene functional groups.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the amine group and protic solvents or reactants.
Transition State Modeling and Energy Calculations for Reaction Mechanism Elucidation
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. machprinciple.com Transition state modeling is a powerful computational technique used to locate the geometry of the TS and calculate its energy. acs.org This information is crucial for understanding reaction rates and selectivity, particularly in asymmetric catalysis. youtube.com
For reactions involving this compound, such as its use as a chiral building block or in catalysis, TS modeling can elucidate the origin of stereoselectivity. acs.org By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which product will be formed preferentially. The difference in the activation energies (ΔΔG‡) between the competing transition states is directly related to the enantiomeric or diastereomeric excess of the product. nih.gov
For example, in a reaction where this compound acts as a nucleophile, there would be two possible transition states leading to the (R) and (S) products. Computational modeling can determine the structures and energies of these two transition states. The lower energy transition state will be more populated, leading to the major enantiomer. These models often reveal subtle non-covalent interactions, such as hydrogen bonds or steric clashes, that are responsible for the energy difference and thus the observed stereoselectivity. acs.org
The following table illustrates the relationship between the calculated difference in transition state free energies and the predicted enantiomeric excess (ee).
| ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (ee) |
| 0.0 | 0% |
| 0.5 | 45% |
| 1.0 | 76% |
| 1.5 | 91% |
| 2.0 | 97% |
| 3.0 | >99% |
| Calculated at 298 K. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra. nih.gov For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies.
The prediction of NMR chemical shifts typically involves a two-step process. First, the geometry of the molecule is optimized using a suitable DFT method. Then, the NMR shielding tensors are calculated for this optimized geometry. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. nih.gov
Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide the frequencies of the fundamental vibrational modes, as well as their IR intensities and Raman activities. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed absorption bands to specific molecular vibrations.
Below is a hypothetical comparison of experimental and computationally predicted ¹H NMR chemical shifts for this compound to illustrate the utility of this method.
| Proton Environment | Experimental δ (ppm) | Predicted δ (ppm) |
| H on C=C | 5.5 - 6.0 | 5.4 - 5.9 |
| H on C-N | 3.0 - 3.5 | 2.9 - 3.4 |
| N-H | 1.5 - 2.5 | 1.4 - 2.4 |
| Allylic H | 2.0 - 2.4 | 1.9 - 2.3 |
| Other Ring H | 1.2 - 1.9 | 1.1 - 1.8 |
| Note: The accuracy of the prediction depends on the level of theory, basis set, and solvent model used. |
Computational Investigation of Chiral Recognition and Enantioselectivity
Computational modeling is a powerful tool for investigating the principles of chiral recognition, which is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. nih.govacs.org This is fundamental to understanding enantioselective catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. rsc.orgacs.org
In the context of reactions involving this compound, computational studies can be used to model its interaction with other chiral molecules, such as a chiral catalyst or a biological receptor. nih.gov These models can identify the specific non-covalent interactions, such as hydrogen bonds, π-π stacking, and steric repulsion, that govern the chiral recognition process. scirp.org By building and comparing the energies of the diastereomeric complexes formed between this compound and the two enantiomers of a chiral partner, one can understand the basis of enantiomeric discrimination.
For instance, in an enzyme-catalyzed reaction, docking simulations and MD can be used to place this compound into the active site of the enzyme and study the stability and geometry of the resulting complex. These studies can reveal why one enantiomer of a substrate binds more strongly or is positioned more favorably for a reaction than the other. In asymmetric catalysis, computational models can explain how a chiral ligand transfers its stereochemical information to the substrate during the reaction. rsc.org
The table below summarizes the key non-covalent interactions involved in chiral recognition and their typical energy ranges.
| Interaction Type | Typical Energy Range (kcal/mol) |
| Hydrogen Bond | 2 - 10 |
| π-π Stacking | 1 - 5 |
| Cation-π Interaction | 5 - 20 |
| van der Waals Forces | 0.5 - 2 |
| Steric Repulsion | > 0 (destabilizing) |
Derivatization and Formation of Analogues
Synthesis of Functionalized Cyclohexylamine (B46788) Derivatives
The cyclohexylamine framework is a common motif in numerous natural products, pharmaceuticals, and biologically active molecules. nih.gov Consequently, extensive research has focused on developing methods to synthesize functionalized derivatives. These methods often leverage the inherent reactivity of the amine and the adjacent alkene.
One innovative approach involves a photoredox-catalyzed intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones. nih.gov This method provides access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities under mild, redox-neutral conditions. nih.gov The process is believed to proceed through a single-electron oxidation to form a benzyl (B1604629) radical iminium ion, which then undergoes radical addition to an alkene and subsequent ring-closing. nih.gov Further transformations of the resulting products are possible; for instance, the ketone moiety can be reduced to an amino alcohol using reagents like lithium aluminum hydride, or converted to a cyclobutene (B1205218) product via a Wittig reaction. nih.gov
Direct functionalization of C-H bonds in alicyclic amines represents another powerful strategy. nih.gov Inspired by enzymatic processes, a synthetic quinone co-factor can mediate the α-C–H functionalization of primary amines. chemrxiv.org This technique generates reactive ketimine intermediates in situ, which can then react with various carbon-centered nucleophiles, such as organometallic reagents. chemrxiv.org Furthermore, dehydrogenative methods offer a pathway to introduce functionality. For example, N-functionalized 2-aminophenols can be synthesized from cyclohexanones and primary amines using an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). nih.govresearchgate.net This transition-metal-free approach allows for the one-shot assembly of polyfunctionalized aromatic systems. nih.govresearchgate.net
Additional synthetic routes include:
Reductive Amination : The reaction of a cyclohexenone with ammonia (B1221849) or a primary amine under hydrogenation conditions.
Substitution Reactions : The introduction of substituents through nucleophilic attack on halogenated cyclohexene (B86901) precursors.
Cycloaddition-Fragmentation Sequence : A method using benzene (B151609) oxide and a dienophile to create highly substituted cyclohexene oxide derivatives, which can be further modified. paris-saclay.fr
Table 1: Methods for Synthesizing Functionalized Cyclohexylamine Derivatives
| Method | Description | Key Reagents | Type of Derivative | Citations |
|---|---|---|---|---|
| Photoredox [4+2] Cycloaddition | Intermolecular cycloaddition of benzocyclobutylamines with vinyl ketones. | Photoredox catalyst, vinyl ketone | Highly substituted cyclohexylamines | nih.gov |
| α-C–H Functionalization | Quinone co-factor mediated reaction to form and intercept a ketimine intermediate. | Quinone co-factor, organometallic nucleophiles | α-fully substituted primary amines | chemrxiv.org |
| Dehydrogenative Aromatization | Coupling of cyclohexanones with primary amines to form N-functionalized 2-aminophenols. | TEMPO (oxidant) | N-substituted 2-aminophenols | nih.govresearchgate.net |
| Cycloaddition-Fragmentation | Reaction of benzene oxide with a dienophile followed by fragmentation and addition. | Benzene oxide, nitroso-dienophile, organolithium reagents | Substituted cyclohexene oxides | paris-saclay.fr |
Preparation of Polymeric Derivatives (e.g., Poly[2-(cyclohex-2-en-1-yl)aniline])
The modification of conductive polymers like polyaniline (PANI) is a significant area of materials science. Introducing substituents into the PANI structure can enhance properties such as solubility and add new functionalities like photoluminescence. rsc.orgrsc.org A notable polymeric derivative of cyclohexenylamine is poly[2-(cyclohex-2-en-1-yl)aniline]. rsc.orgrsc.org
This polymer is synthesized for the first time via the oxidative polymerization of its monomer, 2-(cyclohex-2-en-1-yl)aniline. rsc.orgrsc.orgresearchgate.net The monomer itself is prepared through the Claisen rearrangement of an N-alkenylaniline. rsc.org The polymerization is typically carried out in an acidic aqueous solution using an oxidizing agent. researchgate.net Studies have shown that varying the synthesis conditions, such as the type of acid (dopant) and oxidant, significantly impacts the polymer's yield and properties. rsc.org For instance, the highest polymer yield was achieved using nitric acid (HNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). rsc.org The choice of acid also influences the polymer's optical properties; the derivative prepared in perchloric acid (HClO₄) with (NH₄)₂S₂O₈ as the oxidant exhibited the highest luminescence quantum yield. rsc.org This modified PANI has demonstrated potential applications as a sensitive material in resistive sensors for detecting humidity and ammonia concentrations. rsc.orgrsc.org
Table 2: Synthesis and Properties of Poly[2-(cyclohex-2-en-1-yl)aniline]
| Oxidant | Doping Acid | Polymer Yield | Key Property | Citations |
|---|---|---|---|---|
| (NH₄)₂S₂O₈ | H₂SO₄ | 39% | - | rsc.org |
| (NH₄)₂S₂O₈ | HNO₃ | Highest Yield | - | rsc.org |
| (NH₄)₂S₂O₈ | HClO₄ | - | Highest luminescence quantum yield (0.05) | rsc.org |
Conjugate Addition Products and Their Transformations
Nucleophilic conjugate addition, or Michael addition, is a fundamental reaction in organic chemistry where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or a similar system. wikipedia.orgmasterorganicchemistry.com In compounds like cyclohexenone, the electrophilic character of the carbonyl carbon is transmitted to the β-carbon of the double bond, making it susceptible to nucleophilic attack. libretexts.org This process is known as a 1,4-addition. libretexts.org
Amines, being weak bases and soft nucleophiles, typically react with α,β-unsaturated systems via conjugate addition. libretexts.orgyoutube.com For example, the reaction of an amine with cyclohexenone results in a β-amino ketone product. youtube.com The mechanism involves the nucleophilic attack of the amine on the β-carbon, followed by protonation of the resulting enolate intermediate, which then tautomerizes to the more stable keto form. libretexts.org
The competition between direct (1,2) and conjugate (1,4) addition is influenced by the nature of the nucleophile. libretexts.org While "hard" nucleophiles like Grignard reagents tend to favor 1,2-addition to the carbonyl carbon, "soft" nucleophiles like amines and organocuprates favor 1,4-addition. libretexts.orgic.ac.uk In the case of organocuprates, experimental and computational studies show that the reaction proceeds through the formation of a π-complex between the copper reagent and the alkene, which pre-organizes the complex for methyl transfer to the β-position. ic.ac.uk
A gold/ceria catalyst system can selectively produce enaminones via 1,4-addition of amines to cyclohexenones, which are valuable precursors for N- and O-containing heterocycles. acs.org These conjugate addition products can serve as intermediates for further transformations, leading to a variety of complex molecules.
Table 3: Examples of Conjugate Addition to Cyclohexenone Systems
| Nucleophile | Product Type | Key Features | Citations |
|---|---|---|---|
| Secondary Amines | 3-Aminocarbonyls (β-amino ketones) | Reversible 1,2-addition, thermodynamically controlled 1,4-addition. | wikipedia.orglibretexts.orgyoutube.com |
| Gilman Reagents (Organocuprates) | β-Alkylated ketones | Soft nucleophile, proceeds via a π-complex intermediate. | wikipedia.orgic.ac.uk |
| Hydrogen Cyanide | 1,4-Keto-nitriles | Forms a new C-C bond at the β-position. | wikipedia.orgyoutube.com |
| Primary Amines (with Au/CeO₂ catalyst) | Enaminones | Selective 1,4-addition followed by dehydrogenation. | acs.org |
Cyclohexenylamine as a Precursor for Complex Molecular Architectures
The rigid yet reactive structure of the cyclohexene ring makes it an excellent scaffold for constructing complex molecular architectures, including natural products and other bioactive compounds. researchgate.netresearchgate.net Methodologies such as ring-closing metathesis (RCM) and various cycloaddition reactions are instrumental in elaborating this core into more intricate systems. researchgate.net
For instance, RCM applied to a 1,7-dienol derived from D-mannitol can produce a highly functionalized cyclohexane-1,4-diol derivative, which is a key structural element in some polyketide natural products. researchgate.net This demonstrates how the cyclohexene ring can be formed and functionalized as part of a larger synthetic strategy.
The utility of cyclohexene-type precursors is highlighted in the total synthesis of complex alkaloids like (–)-cyclopamine. nih.gov Although the synthesis may start from a more functionalized precursor like the Wieland-Miescher ketone, the strategic construction and manipulation of six-membered rings are central to the entire process. nih.gov Key steps in such syntheses can include a Tsuji-Trost cyclization to build a spirocyclic motif and a late-stage RCM to forge a tetrasubstituted olefin within the core structure. nih.govnih.gov These advanced synthetic operations showcase how a relatively simple cyclic framework can be elaborated into a molecule with significant structural complexity and biological importance. nih.gov
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing (R)-Cyclohex-2-en-1-amine is increasingly geared towards green and sustainable chemistry, moving away from traditional methods that may involve harsh conditions or poor atom economy. A primary focus is the expansion of biocatalytic routes, which offer high selectivity under mild conditions. scispace.comnih.gov
One promising approach is the use of multi-enzyme cascades in a one-pot synthesis. For instance, a three-enzyme system involving a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase has been conceptualized for the amination of cycloalkanes. nih.gov This method could be adapted for cyclohexene (B86901) precursors, offering a direct and environmentally benign route to the target amine.
Key enzymes at the heart of these novel routes include:
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone precursor. nih.gov Protein engineering has been instrumental in developing transaminase variants with a broader substrate scope, capable of converting bulky ketones to chiral amines with high enantiopurity. nih.gov
Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reduction of imines or the reductive amination of ketones. acs.orgmdpi.com The use of whole-cell biocatalysts co-expressing an AmDH and a cofactor regeneration enzyme like NADH oxidase has been shown to be highly efficient for the kinetic resolution of racemic amines. mdpi.com
Exploration of New Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The quest for higher enantioselectivity and catalytic efficiency continues to drive research into new catalytic systems, spanning both biocatalysis and transition metal catalysis. ku.eduacs.org
In biocatalysis, the discovery of novel enzymes through methods like metagenomic mining is a key strategy. Screening large collections of microorganisms can uncover enzymes with unique properties. For example, a screening of 549 amine-transaminases from biodiversity led to the discovery of several valuable new biocatalysts. rsc.org Once a promising enzyme is identified, its properties can be further enhanced through protein engineering. Techniques such as directed evolution allow for the generation of enzyme variants with significantly improved activity, stability, and enantioselectivity. nih.govnih.gov
In the realm of chemical catalysis, significant advances have been made in developing new transition metal complexes. acs.orgnih.gov Research is focused on the design and synthesis of novel chiral ligands that can fine-tune the catalyst's properties to achieve high activity and selectivity. acs.orgnih.gov For instance, newly developed chiral spiro phosphine (B1218219) ligands have enabled the nickel-catalyzed enantioselective addition of styrenes to imines, a previously challenging transformation. acs.org The development of catalysts based on iridium and other precious metals for the asymmetric hydrogenation of imines and N-heteroarenes also represents a major area of progress. acs.orgnih.gov
The table below summarizes some exemplary catalytic systems and their performance in chiral amine synthesis.
| Catalyst System | Target Reaction | Enantiomeric Excess (ee) | Yield/Conversion |
| (R)-Imine Reductase (IRED) from Streptomyces sp. GF3587 | Asymmetric reduction of 2-methyl-1-pyrroline | >99% | 90% |
| Engineered Transaminase (TA) | Asymmetric synthesis of Sitagliptin intermediate | >99.95% | 92% |
| Nickel(0) with Chiral Spiro Phosphine Ligand | Direct addition of styrene to aldimine | up to 98% | up to 99% |
| Chiral Phosphoric Acid | Enantioselective Minisci Reaction | High | High |
This table presents a selection of data from various sources to illustrate the performance of different catalytic systems.
Integration with Flow Chemistry and High-Throughput Experimentation
To accelerate the discovery and optimization of synthetic routes for compounds like this compound, researchers are increasingly integrating high-throughput experimentation (HTE) with continuous flow chemistry.
High-throughput screening allows for the rapid evaluation of large libraries of catalysts and reaction conditions. nih.gov The development of efficient assays is critical for this process. For example, novel 19F NMR-based assays can assess enantioselectivity and reactivity for approximately 1000 samples per day, dramatically speeding up the directed evolution of enzymes. acs.org Similarly, continuous colorimetric assays have been developed for screening large collections of amine-transaminases. rsc.org
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. rsc.org When a promising catalyst is identified through HTE, its performance can be optimized in a continuous flow reactor. This approach allows for rapid data acquisition and quantification of key reaction parameters. rsc.org Automated flow platforms can be integrated with inline and online analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR) and ultra-high-performance liquid chromatography (UHPLC), to provide real-time data on reaction performance and catalyst stability. rsc.org This integration creates a powerful workflow for moving from initial catalyst discovery to an optimized, scalable manufacturing process.
Advanced Spectroscopic and In-situ Monitoring Techniques for Reaction Profiling
A detailed understanding of a reaction's progress, including the formation of transient intermediates, is crucial for optimization and mechanistic elucidation. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools for reaction profiling. shimadzu.com
For heterogeneous catalytic systems, techniques like in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) provide critical information. mdpi.com These methods can identify reactive intermediates on the catalyst surface and monitor changes in the catalyst's electronic structure during the reaction, offering insights into the true active sites and reaction mechanisms. mdpi.com The combination of these advanced analytical methods provides a comprehensive picture of the reaction dynamics, facilitating rational catalyst design and process optimization.
Deepening Mechanistic Understanding through Combined Experimental and Theoretical Studies
The synergy between experimental investigation and theoretical computation is a cornerstone of modern catalyst development. This combined approach provides a profound understanding of reaction mechanisms and the origins of enantioselectivity, which is essential for designing more effective catalysts for the synthesis of molecules like this compound. acs.org
Computational methods, especially Density Functional Theory (DFT), have become invaluable for exploring reaction pathways. researchgate.netmdpi.com DFT calculations can model the structures of transition states and intermediates, allowing researchers to determine the energy barriers for different stereochemical outcomes. acs.org For example, in a nickel-catalyzed reaction, DFT calculations revealed an energy barrier difference of 3.4 kcal/mol between the two transition states leading to the different enantiomers, which explained the high experimentally observed enantioselectivity. acs.org This level of detail helps to pinpoint the exact stereodetermining step of a reaction. acs.org
In the field of biocatalysis, computational tools like molecular docking and homology modeling are used to predict how a substrate binds to an enzyme's active site. nih.gov These models provide crucial insights that guide rational protein engineering efforts, helping scientists to identify key amino acid residues for mutagenesis to improve catalytic performance. nih.gov
The predictions from these theoretical studies are then validated and refined through rigorous experimental work, including kinetic analyses and the characterization of intermediates. This iterative cycle of theoretical prediction and experimental validation accelerates the development of next-generation catalysts with superior performance. acs.org
Q & A
Q. What are the optimal reaction conditions for synthesizing (R)-Cyclohex-2-en-1-amine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of cyclohex-2-en-1-one using chiral catalysts (e.g., Ru-BINAP complexes). Key parameters include:
- Temperature : 40–60°C to balance reaction rate and catalyst stability.
- Pressure : 50–100 bar H₂ for efficient hydrogenation.
- Solvent : Polar aprotic solvents (e.g., THF) to enhance substrate-catalyst interactions.
Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should be used to verify enantiomeric excess (≥95%) .
Q. How can the alkene functionality in this compound be analytically confirmed?
- Methodological Answer : Use a combination of techniques:
- ¹H NMR : Look for vinyl proton signals (δ 5.5–6.0 ppm, coupling constants J ≈ 10 Hz for trans-alkenes).
- IR Spectroscopy : A strong absorption band near 1650–1670 cm⁻¹ (C=C stretching).
- Bromine Test : Rapid decolorization of bromine in CCl₄ indicates alkene presence.
For quantitative analysis, gas chromatography (GC) with a chiral column can resolve enantiomers .
Q. What are the key challenges in purifying this compound?
- Methodological Answer : Common issues include:
- Volatility : Use low-temperature vacuum distillation (≤50°C) to prevent degradation.
- Hygroscopicity : Store under inert gas (N₂/Ar) with molecular sieves.
- Chiral Resolution : Employ diastereomeric salt formation (e.g., tartaric acid derivatives) followed by recrystallization .
Q. How does the cyclohexene ring influence the compound's reactivity in nucleophilic substitutions?
- Methodological Answer : The ring strain in cyclohex-2-en-1-amine increases reactivity:
- Steric Effects : Axial amine group directs nucleophilic attack to the less hindered equatorial position.
- Electronic Effects : Conjugation of the amine lone pair with the alkene π-system stabilizes transition states.
Kinetic studies (e.g., Eyring plots) under varying temperatures (25–80°C) can quantify activation parameters .
Q. What spectroscopic methods differentiate this compound from its (S)-enantiomer?
- Methodological Answer : Use polarimetry ([α]D values) or chiral shift reagents (e.g., Eu(hfc)₃) in NMR. For absolute configuration, X-ray crystallography of a derivative (e.g., acylated amine) is definitive .
Advanced Research Questions
Q. How to resolve contradictions in stereochemical outcomes when using different chiral auxiliaries?
- Methodological Answer : Perform computational modeling (DFT or MD simulations) to compare transition-state geometries. Experimentally, vary auxiliaries (e.g., Evans oxazolidinones vs. Oppolzer sultams) and monitor enantioselectivity via kinetic resolution. Cross-validate with NOESY NMR to confirm spatial arrangements .
Q. What strategies mitigate racemization during functionalization of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct acylations or alkylations at ≤0°C.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine.
- Non-Basic Conditions : Avoid strong bases; opt for mild reagents (e.g., DCC for amide formation).
Monitor optical rotation at each step to detect racemization .
Q. How to design a kinetic study to evaluate enantioselective catalytic efficiency?
- Methodological Answer : Employ initial rate method under pseudo-first-order conditions:
- Vary catalyst loading (0.1–5 mol%) and substrate concentration.
- Track conversion via GC-MS or UV-Vis spectroscopy.
- Calculate turnover frequency (TOF) and enantioselectivity factor (k/k) using the Hammett equation for electronic effects .
Q. What in silico approaches predict biological target interactions for this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., serotonin receptors).
- Pharmacophore Modeling : Identify critical H-bond donors/acceptors and hydrophobic regions.
Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How to address discrepancies in reported pKa values of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
